Superior Family 18 Chitinase Inhibition vs. Cyclo(Gly-Pro)
Cyclo(Arg-Pro) (specifically the L-Arg-L-Pro and L-Arg-D-Pro isomers) exhibits potent inhibition of family 18 chitinases, with the lead compound CI-4 [cyclo-(L-Arg-D-Pro)] demonstrating a Ki of 1.5 µM against Serratia marcescens chitinase B [1]. In a direct structural and biochemical comparison, the derivative cyclo-(Gly-L-Pro) showed significantly weaker inhibition (Ki > 500 µM), while cyclo-(L-His-L-Pro) had a Ki of 110 µM and cyclo-(L-Tyr-L-Pro) a Ki of 40 µM [1]. This >300-fold difference in Ki between Cyclo(Arg-Pro) and the Gly-Pro analog underscores the critical role of the arginine side chain in high-affinity binding to the chitinase active site, where it mimics the oxazolinium ion intermediate of the natural substrate [1].
| Evidence Dimension | Inhibition Constant (Ki) against Serratia marcescens Chitinase B |
|---|---|
| Target Compound Data | Ki = 1.5 µM (CI-4, cyclo-(L-Arg-D-Pro)) |
| Comparator Or Baseline | Ki > 500 µM (cyclo-(Gly-L-Pro)); Ki = 110 µM (cyclo-(L-His-L-Pro)); Ki = 40 µM (cyclo-(L-Tyr-L-Pro)) |
| Quantified Difference | Cyclo(Arg-Pro) is >300-fold more potent than Cyclo(Gly-Pro), and 27- to 73-fold more potent than other amino acid-substituted cyclic dipeptides. |
| Conditions | In vitro enzyme inhibition assay using purified Serratia marcescens chitinase B; 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotriose as substrate. |
Why This Matters
For researchers procuring a chitinase inhibitor, this data confirms that Cyclo(Arg-Pro) is not interchangeable with simpler or more readily available cyclic dipeptides like Cyclo(Gly-Pro), as the latter is essentially inactive, ensuring experimental outcomes will be fundamentally different.
- [1] Houston, D. R., Synstad, B., Eijsink, V. G. H., Stark, M. J. R., Eggleston, I. M., & van Aalten, D. M. F. (2004). Structure-Based Exploration of Cyclic Dipeptide Chitinase Inhibitors. Journal of Medicinal Chemistry, 47(23), 5713-5720. View Source
